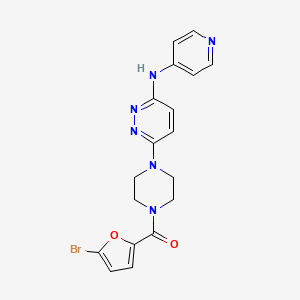

(5-Bromofuran-2-yl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Beschreibung

The compound "(5-Bromofuran-2-yl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone" features a complex heterocyclic architecture. Its core structure includes:

- Piperazine linker: A six-membered diamine ring, commonly employed to improve solubility and serve as a conformational spacer in drug design .

- Pyridazine-pyridin-4-ylamino moiety: A fused diazine (pyridazine) ring linked to a pyridine amino group, which may facilitate hydrogen bonding and π-π stacking interactions in biological targets.

Eigenschaften

IUPAC Name |

(5-bromofuran-2-yl)-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN6O2/c19-15-2-1-14(27-15)18(26)25-11-9-24(10-12-25)17-4-3-16(22-23-17)21-13-5-7-20-8-6-13/h1-8H,9-12H2,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGBGHJGQPVQLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)C4=CC=C(O4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Mode of Action

The mode of action of (5-Bromofuran-2-yl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is currently unknown. The interaction of this compound with its potential targets and the resulting changes at the molecular level need to be investigated through detailed biochemical studies.

Biologische Aktivität

The compound (5-Bromofuran-2-yl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a complex heterocyclic organic molecule notable for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structural characteristics, and relevant research findings.

Structural Characteristics

This compound features several significant structural components:

- Brominated Furan Ring : The presence of a bromine atom enhances the compound's reactivity and may influence its biological interactions.

- Piperazine Moiety : Known for its diverse pharmacological properties, the piperazine ring is often associated with neuroactive effects.

- Pyridazine and Pyridine Structures : These nitrogen-containing heterocycles are frequently linked to antimicrobial and antitumor activities.

The arrangement of these components suggests that the compound may exhibit a range of biological activities due to its ability to interact with various biological targets.

Pharmacological Properties

Research indicates that compounds similar to (5-Bromofuran-2-yl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone possess several pharmacological effects:

- Antitumor Activity : Many piperazine derivatives have demonstrated anticancer properties in various studies. The structural similarity of this compound to known antitumor agents suggests it may also exhibit similar effects.

- Antimicrobial Properties : The presence of heterocycles often correlates with enhanced activity against bacteria and fungi. Preliminary studies indicate that this compound may show significant antimicrobial activity.

- Neuroactive Effects : Compounds containing piperazine and pyridine rings are studied for their potential effects on the central nervous system, indicating possible applications in treating neurological disorders.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound:

-

Synthesis Methods : Various synthetic routes have been explored to create this compound, emphasizing the importance of structural modifications to enhance biological activity. Techniques include:

- Cyclization reactions

- Substitution reactions involving brominated furan derivatives

- Coupling reactions with piperazine and pyridazine derivatives

- Biological Evaluations : In vitro studies have assessed the compound's cytotoxicity against different cancer cell lines, revealing promising results that warrant further investigation. For instance, preliminary assays indicate that the compound exhibits significant cytotoxic effects against breast cancer cells (MCF7) and lung cancer cells (A549).

Comparative Analysis

To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (5-Bromofuran-2-yl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone | Furan ring, bromine substitution, multiple nitrogen heterocycles | Antitumor, antimicrobial | Complex multi-cyclic structure |

| (4-Methylpyridin-2-yl)(piperazin-1-yl)methanone | Piperazine core | Limited bioactivity | Simpler structure |

| 5-Bromopyridin-2(3H)-one | Brominated pyridine | Varies by derivative | Lacks piperazine |

| (4-Aminopyridazinyl)(piperazinyl)methanone | Piperazine core | Varies by derivative | Lacks furan ring |

This table illustrates how the unique combination of structural features in the target compound may confer distinct biological activities compared to similar compounds.

Vergleich Mit ähnlichen Verbindungen

Pyrazole-Based Bromophenyl/Fluorophenyl Derivatives ()

Compounds such as 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone and its analogs (e.g., ) share structural motifs with the target compound but differ critically:

| Feature | Target Compound | Pyrazole Derivatives |

|---|---|---|

| Core Structure | Furan (oxygen heterocycle) | Pyrazole (nitrogen heterocycle) |

| Substituents | 5-Bromofuran, pyridazine-pyridin-4-ylamino | 4-Bromophenyl, 4-fluorophenyl |

| Electronic Effects | Bromine on furan enhances electrophilicity; pyridazine offers hydrogen bonding | Fluorine on phenyl increases lipophilicity; bromophenyl aids halogen bonding |

| Crystallographic Data | Not available in evidence | Detailed crystal structures reported (e.g., C–H···O/F interactions ) |

Key Differences :

Triazole-Pyrimidine Methanone Derivative ()

The compound w3 (synthesized in ) shares the methanone-piperazine framework but diverges in other regions:

| Feature | Target Compound | Compound w3 |

|---|---|---|

| Heterocyclic Components | Furan, pyridazine, pyridine | Pyrimidine, 1,2,4-triazole |

| Substituents | 5-Bromofuran, pyridin-4-ylamino | 5-Chloro-pyrimidine, 5-methyl-1H-1,2,4-triazol-3-yl |

| Functional Groups | Bromine (halogen), secondary amine (pyridin-4-ylamino) | Chlorine (halogen), methyl-triazole (hydrogen bond acceptor) |

Key Differences :

- Triazole vs. protease inhibition) .

- Chlorine vs. Bromine : Chlorine in w3 may reduce steric hindrance compared to bromine in the target compound, affecting binding pocket compatibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.